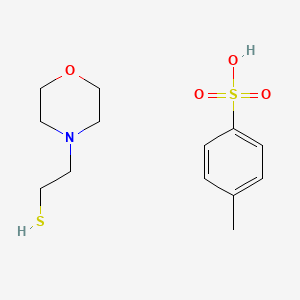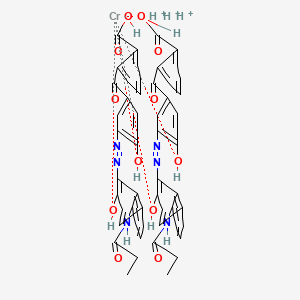
Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate is a chemical compound with a complex structure that includes an amino group, a carboxamide group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction is facilitated by the use of non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). Optimized reaction conditions allow for the precipitation of pure products within 5 to 10 minutes .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like DMSO-HCl, reducing agents, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diastereomeric compounds, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
6-amino-5-carboxamidouracils: These compounds share similar structural features and are used as precursors for the synthesis of xanthine derivatives.
Spiro[indole-3,4′-pyridine] derivatives: These compounds have similar reactivity and are studied for their biological activities.
Uniqueness: Monosodium 6-amino-5-(aminocarbonyl)-2-methyl-3-pyridinecarboxylate is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
137664-20-1 |
|---|---|
Molecular Formula |
C8H8N3NaO3 |
Molecular Weight |
217.16 g/mol |
IUPAC Name |
sodium;6-amino-5-carbamoyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H9N3O3.Na/c1-3-4(8(13)14)2-5(7(10)12)6(9)11-3;/h2H,1H3,(H2,9,11)(H2,10,12)(H,13,14);/q;+1/p-1 |
InChI Key |
QAFPRFRLPVDYSH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


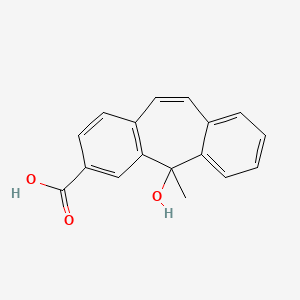
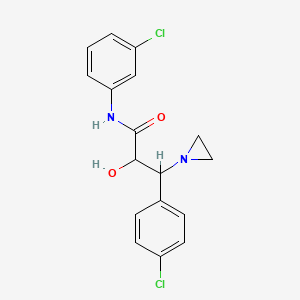


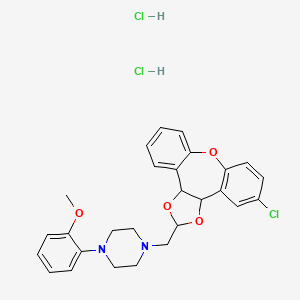
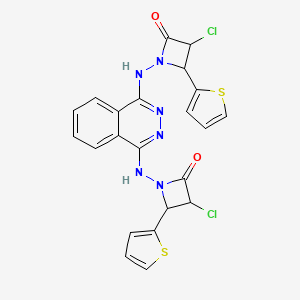
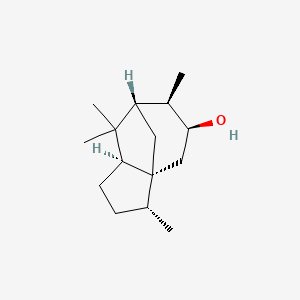
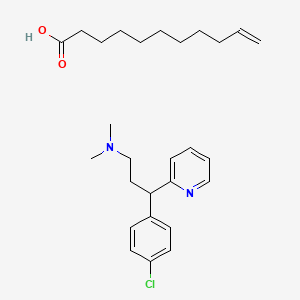


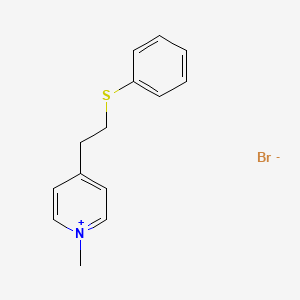
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
